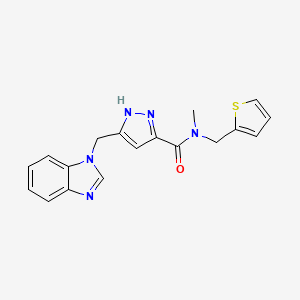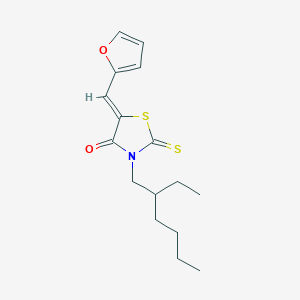
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EF24 belongs to the class of chalcones, which are compounds known for their diverse biological activities.
作用機序
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects by modulating various cellular signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound also activates the Nrf2 pathway, which is involved in the cellular defense against oxidative stress and inflammation. Furthermore, this compound has been shown to modulate the activity of various enzymes, including HDACs and SIRT1, which are involved in the regulation of gene expression and cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells. This compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
実験室実験の利点と制限
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized with high purity and yield. This compound is also stable under various experimental conditions, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in certain experiments. This compound also has a short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
For 3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one research include testing its efficacy in animal models of cancer, inflammation, and neurodegenerative diseases. In addition, there is a need for further optimization of the synthesis method to improve the yield and purity of this compound. Furthermore, the development of this compound analogs with improved solubility and pharmacokinetic properties may enhance its therapeutic potential.
合成法
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized by the condensation reaction of 2-furoic acid and 2-ethylhexylamine in the presence of thionyl chloride. The resulting intermediate is then reacted with thiourea to form the final product, this compound. This synthesis method has been optimized to yield high purity and yield of this compound.
科学的研究の応用
3-(2-ethylhexyl)-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
(5Z)-3-(2-ethylhexyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S2/c1-3-5-7-12(4-2)11-17-15(18)14(21-16(17)20)10-13-8-6-9-19-13/h6,8-10,12H,3-5,7,11H2,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDJNFRHKQIPPC-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=CC=CO2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cycloheptyl-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5418428.png)
![7-acetyl-3-(ethylthio)-6-(3-phenoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5418430.png)
![8-(5-methyl-2-phenyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5418436.png)
![2-ethyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418446.png)
![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)
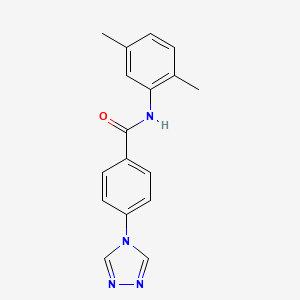
![7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B5418468.png)

![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)
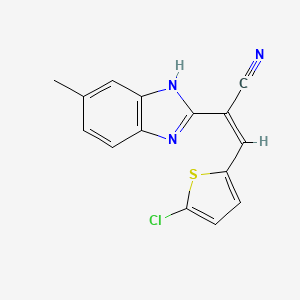
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
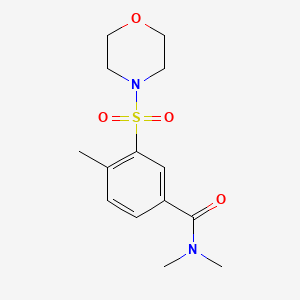
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
